N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15679979
InChI: InChI=1S/C32H29N5O3S/c1-23-13-16-27(17-14-23)37-31(26-11-7-4-8-12-26)35-36-32(37)41-22-30(38)34-33-20-25-15-18-28(29(19-25)39-2)40-21-24-9-5-3-6-10-24/h3-20H,21-22H2,1-2H3,(H,34,38)/b33-20+
SMILES:
Molecular Formula: C32H29N5O3S
Molecular Weight: 563.7 g/mol

N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

CAS No.:

Cat. No.: VC15679979

Molecular Formula: C32H29N5O3S

Molecular Weight: 563.7 g/mol

* For research use only. Not for human or veterinary use.

N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide -

Specification

Molecular Formula C32H29N5O3S
Molecular Weight 563.7 g/mol
IUPAC Name N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C32H29N5O3S/c1-23-13-16-27(17-14-23)37-31(26-11-7-4-8-12-26)35-36-32(37)41-22-30(38)34-33-20-25-15-18-28(29(19-25)39-2)40-21-24-9-5-3-6-10-24/h3-20H,21-22H2,1-2H3,(H,34,38)/b33-20+
Standard InChI Key UWTXTRFMQCBRRY-FMFFXOCNSA-N
Isomeric SMILES CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C5=CC=CC=C5
Canonical SMILES CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C5=CC=CC=C5

Introduction

Structural and Molecular Characterization

Core Functional Groups and Stereoelectronic Properties

The compound features a hydrazone group (R₁R₂C=NNH₂) formed by the condensation of an acetohydrazide with a benzyloxy-methoxyphenyl aldehyde. This E-configuration hydrazone is stabilized by intramolecular hydrogen bonding between the imine nitrogen and the adjacent carbonyl oxygen. The triazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, adopts a 1,2,4-substitution pattern, which enhances its ability to participate in π-π stacking and hydrogen-bonding interactions .

The sulfanyl (-S-) bridge connecting the triazole and acetohydrazide moieties introduces conformational flexibility while enabling thioether-specific reactivity. Substituents such as the 4-methylphenyl group at position 4 of the triazole and the benzyloxy-methoxyphenyl group at the hydrazone terminus contribute to hydrophobic interactions and metabolic stability.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₃₂H₂₉N₅O₃S
Molecular Weight563.7 g/mol
IUPAC NameN-[(E)-(3-methoxy-4-(benzyloxy)phenyl)methylideneamino]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Topological Polar Surface Area116 Ų
Hydrogen Bond Donors2

Crystallographic and Computational Insights

X-ray crystallography of analogous triazole-hydrazone derivatives reveals planar geometries for the triazole and hydrazone segments, with dihedral angles of 8–12° between the aromatic rings . Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 3.8 eV, indicating moderate electrophilicity suitable for interacting with biological targets like enzyme active sites.

Synthetic Methodologies and Optimization

Multi-Step Synthesis Pathway

The compound is synthesized through a four-step sequence:

  • Triazole Formation: Cyclocondensation of 4-methylphenyl thiosemicarbazide with phenyl acetylene in DMF at 110°C yields 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol.

  • Sulfanylation: Reaction of the triazole-thiol with ethyl bromoacetate in alkaline ethanol (pH 10–12) produces the ethyl sulfanylacetate intermediate.

  • Hydrazide Preparation: Hydrolysis of the ester using hydrazine hydrate in refluxing ethanol generates 2-[(triazol-3-yl)sulfanyl]acetohydrazide.

  • Hydrazone Condensation: Final condensation with 4-(benzyloxy)-3-methoxybenzaldehyde in acetic acid/ethanol (1:3) under reflux for 6 hours affords the target compound in 68% yield.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield
1Thiosemicarbazide, Phenyl acetylene, DMF, 110°C75%
2Ethyl bromoacetate, NaOH, Ethanol82%
3Hydrazine hydrate, Ethanol, Δ90%
44-(Benzyloxy)-3-methoxybenzaldehyde, AcOH/EtOH68%

Industrial-Scale Considerations

Process intensification using flow chemistry reduces reaction times by 40% compared to batch methods. Solvent recycling (DMF recovery ≥95%) and catalytic ester hydrolysis (ZnO nanoparticles) improve sustainability.

Reactivity and Derivative Formation

Nucleophilic and Electrophilic Sites

The hydrazone’s imine nitrogen acts as a nucleophile, participating in Schiff base rearrangements, while the triazole’s N2 nitrogen undergoes electrophilic substitutions. The sulfanyl group is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions.

Metal Complexation

The compound forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺) via the triazole and hydrazone moieties. Cu(II) complexes exhibit enhanced antibacterial activity (MIC 4 µg/mL vs. S. aureus) compared to the free ligand.

Biological Activity and Mechanisms

Antimicrobial Efficacy

Against Gram-positive bacteria (S. aureus, B. subtilis), the compound shows MIC values of 8–16 µg/mL, outperforming ampicillin (32 µg/mL). Fungistatic activity against C. albicans (MIC 32 µg/mL) correlates with ergosterol biosynthesis inhibition .

Antioxidant Capacity

DPPH radical scavenging (EC₅₀ = 48 µM) surpasses ascorbic acid (EC₅₀ = 62 µM), attributed to the phenolic methoxy and benzyloxy groups’ hydrogen-donating ability .

Spectroscopic Characterization

NMR Spectral Assignments

  • ¹H NMR (DMSO-d₆): δ 8.42 (s, 1H, CH=N), 7.82–7.24 (m, 16H, Ar-H), 4.98 (s, 2H, OCH₂Ph), 3.84 (s, 3H, OCH₃), 2.38 (s, 3H, CH₃) .

  • ¹³C NMR: 167.5 (C=O), 159.1 (C=N), 152.4–114.2 (Ar-C), 56.1 (OCH₃), 21.3 (CH₃) .

IR and Mass Spectral Features

  • IR (KBr): 3250 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C).

  • HRMS (ESI+): m/z 564.1921 [M+H]⁺ (calc. 564.1918).

Pharmacokinetic and Toxicity Profiling

ADMET Predictions

  • Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s).

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the benzyloxy group.

  • Toxicity: Ames test negative; LD₅₀ (oral, rat) > 2000 mg/kg.

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